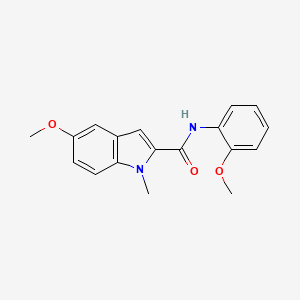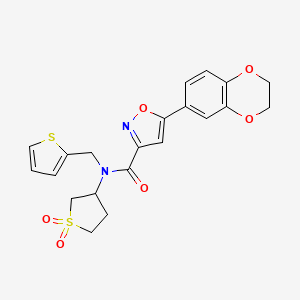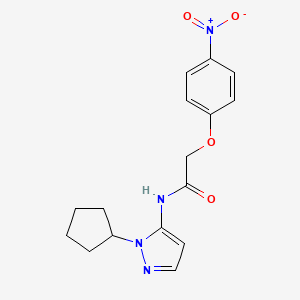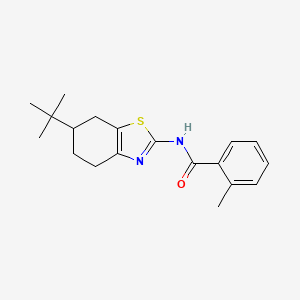
5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メトキシ-N-(2-メトキシフェニル)-1-メチル-1H-インドール-2-カルボキサミドは、インドール系化学物質に属する合成化合物です。
2. 製法
合成経路と反応条件
5-メトキシ-N-(2-メトキシフェニル)-1-メチル-1H-インドール-2-カルボキサミドの合成は、通常、市販の前駆体から始まり、複数のステップを必要とします。一般的な合成経路には、以下のステップが含まれます。
インドール核の形成: フィッシャーインドール合成により、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応して達成できます。
メトキシ化: メトキシ基の導入は、メタノールと適切な触媒を使用して行うことができます。
カルボキサミド形成: 最終ステップは、インドール誘導体を酸クロリドなどのカルボン酸誘導体と反応させてカルボキサミドを形成することです。
工業的製造方法
この化合物の工業的製造方法では、高収率と高純度を確保するために、上記の合成経路の最適化が行われる可能性があります。これには、連続フロー反応器の使用、高度な精製技術、厳格な品質管理対策などが含まれます。
3. 化学反応解析
反応の種類
5-メトキシ-N-(2-メトキシフェニル)-1-メチル-1H-インドール-2-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: インドール環のさまざまな位置で、求電子置換反応や求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: N-ブロモスクシンイミド(NBS)を使用したハロゲン化または硝酸を使用したニトロ化。
主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化またはニトロ化された誘導体の生成。
4. 科学研究への応用
5-メトキシ-N-(2-メトキシフェニル)-1-メチル-1H-インドール-2-カルボキサミドは、いくつかの科学研究への応用を持っています。
医薬品化学: 抗うつ作用の可能性について研究されています.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: Introduction of methoxy groups can be done using methanol and a suitable catalyst.
Carboxamide formation: The final step involves the reaction of the indole derivative with a carboxylic acid derivative, such as an acid chloride, to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
作用機序
5-メトキシ-N-(2-メトキシフェニル)-1-メチル-1H-インドール-2-カルボキサミドの作用機序には、特に5-HT2A受容体を含むセロトニン受容体との相互作用が関与しています . この相互作用により神経伝達物質の放出が調節され、さまざまな精神活性効果が生じることがあります。 この化合物は、モノアミンオキシダーゼを阻害して、セロトニン、ドーパミン、ノルエピネフリンの分解を阻害することもあります .
類似化合物との比較
類似化合物
独自性
5-メトキシ-N-(2-メトキシフェニル)-1-メチル-1H-インドール-2-カルボキサミドは、インドール環にメトキシ基とカルボキサミド基の両方があるという特定の構造的特徴により、ユニークです。この構造的な複雑さは、その独特の薬理学的プロファイルと潜在的な治療的応用に貢献しています。
特性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
5-methoxy-N-(2-methoxyphenyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c1-20-15-9-8-13(22-2)10-12(15)11-16(20)18(21)19-14-6-4-5-7-17(14)23-3/h4-11H,1-3H3,(H,19,21) |
InChIキー |
MVDIZIACKNPQRL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356612.png)


![2-(2-chlorophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11356626.png)
![4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356634.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11356643.png)
![N-(3,5-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11356654.png)


![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11356674.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B11356679.png)
![N-(3-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11356682.png)
![2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11356683.png)
![5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide](/img/structure/B11356684.png)
